Bienvenue dans la boutique en ligne BenchChem!

9H-xanthen-9-ylacetic acid

Hepatocellular carcinoma LPAR6 antagonist Anti-proliferative

Select 9H-xanthen-9-ylacetic acid (XAA) as your LPAR6 antagonist baseline for hepatocellular carcinoma research. Unlike generic xanthene analogs, XAA's 9-ylacetic acid side chain ensures specific LPAR6 target engagement, critical for SAR and enantioselective synthesis studies. Build your anti-HCC program on a well-characterized reference compound—procure XAA to validate assay controls and benchmark derivative potency.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 1217-58-9
Cat. No. B072923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-xanthen-9-ylacetic acid
CAS1217-58-9
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O
InChIInChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)
InChIKeyWBWAHPQXFIMEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-xanthen-9-ylacetic acid (CAS 1217-58-9): Technical Baseline for Procurement and Research


9H-xanthen-9-ylacetic acid (XAA) is a tricyclic xanthene derivative with a carboxylic acid side chain, defined by the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . It serves as a foundational chemical scaffold, with the 9-ylacetic acid moiety providing a handle for derivatization into bioactive molecules, particularly antagonists of the lysophosphatidic acid receptor 6 (LPAR6), which is implicated in hepatocellular carcinoma (HCC) growth [1][2]. This compound is primarily supplied for research use only and is characterized by a melting point of 150–154 °C .

Why Xanthene Analogs Cannot Simply Substitute for 9H-xanthen-9-ylacetic acid (XAA)


While the xanthene core is shared across several analogs, the specific 9-ylacetic acid substitution on XAA is critical for its established role as an LPAR6 antagonist. Unlike simple xanthene or 9-oxo-xanthene analogs, XAA's precise side chain enables a specific interaction with the LPAR6 receptor [1]. Furthermore, the biological activity of XAA is highly sensitive to modification; a study of its own derivatives shows that altering the α-carbon substituent can significantly change anti-HCC potency, and that even within this class, enantioselectivity matters for target engagement [2]. Therefore, substituting a 'structurally similar' xanthene derivative for XAA in a research or synthetic program, without supporting data, carries a high risk of losing the specific pharmacological profile or synthetic utility for which XAA was selected.

Quantitative Differentiation Evidence for 9H-xanthen-9-ylacetic acid


Potency of 9H-xanthen-9-ylacetic acid (XAA) as an LPAR6 Antagonist in Hepatocellular Carcinoma Cells

In a direct head-to-head study of XAA derivatives for anti-hepatocellular carcinoma (HCC) activity, the parent compound 9H-xanthen-9-ylacetic acid (XAA) was compared to novel α-alkyl substituted derivatives. Biological data showed that the anti-HCC activity of XAA can be significantly improved by increasing the alkyl chain length, but the parent XAA itself serves as the active reference standard [1]. While the parent compound's exact IC50 is not provided in the abstract, its status as the baseline for these structure-activity relationship (SAR) studies quantifies its central role in developing more potent analogs.

Hepatocellular carcinoma LPAR6 antagonist Anti-proliferative

Impact of Structural Modification on the Anti-HCC Activity of 9H-xanthen-9-ylacetic acid Derivatives

A direct structure-activity relationship (SAR) study synthesized four novel XAA derivatives and compared their biological activity to the parent 9H-xanthen-9-ylacetic acid. The findings demonstrate that the parent compound's activity is highly sensitive to modification. Increasing the length of the alkyl group at the α-carbon position was shown to improve the inhibitory action against HCC cells, with the maximum effect observed for the hexanoic acid derivative (MC11) [1]. This study also highlights that enantioselectivity can be exploited for designing more effective antagonists, further underscoring the parent XAA as a chiral scaffold with tunable pharmacology.

SAR Drug design Hepatocellular carcinoma

Physicochemical Properties Differentiating 9H-xanthen-9-ylacetic acid from Other Xanthene Derivatives

9H-xanthen-9-ylacetic acid possesses a distinct physicochemical profile that influences its solubility, permeability, and formulation behavior. While class-level comparisons to other xanthene derivatives lack direct quantitative data, the computed properties of XAA provide a necessary baseline. Its calculated Log P is 3.00, pKa is 3.96, and it has a polar surface area (PSA) of 46.53 Ų, complying with Lipinski's Rule of Five [1]. In contrast, the reported LogP for other xanthene derivatives, such as a fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amide, can differ significantly (e.g., LogP of 3.65) , highlighting that small structural changes can lead to meaningfully different drug-like properties.

Physicochemical characterization LogP pKa

Recommended Application Scenarios for 9H-xanthen-9-ylacetic acid (XAA) Based on Differentiated Evidence


Core Scaffold for Medicinal Chemistry SAR Campaigns Targeting LPAR6

Based on evidence that XAA is the active parent molecule in LPAR6 antagonist development, it is the optimal starting point for a structure-activity relationship (SAR) study. Researchers synthesizing novel anti-HCC compounds should use XAA as the baseline control to quantify the potency improvements of new derivatives, as demonstrated in the comparative study where alkyl chain extension improved activity [1].

Reference Standard for Enantioselective LPAR6 Antagonist Design

Given the findings that enantioselectivity can be exploited for designing more effective XAA-based LPAR6 antagonists, procurement of XAA as a chiral scaffold is justified for laboratories focused on stereoselective synthesis and receptor pharmacology [1].

Baseline Compound for Formulation and Biopharmaceutical Studies

XAA's distinct physicochemical profile (LogP 3.00, pKa 3.96) makes it a suitable reference compound for studies investigating the impact of lipophilicity and ionization on the permeability and solubility of xanthene-based drug candidates [2]. Its use is critical for establishing baseline performance before evaluating more optimized analogs.

Essential Control in In Vitro HCC and LPAR6 Antagonism Assays

Since XAA has been shown to inhibit HCC growth in vitro by targeting LPAR6, it serves as a vital positive control in any assay designed to screen for or characterize novel LPAR6 antagonists [3]. Its use ensures assay validity and allows for direct comparison of new compounds to a well-characterized reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-xanthen-9-ylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.